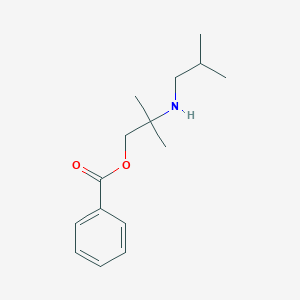
水酸化マグネシウム炭酸アルミニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aluminum magnesium hydroxide carbonate (AMHC) is a compound that has a wide range of scientific research applications. It is a white, odorless powder that is soluble in water and has a wide range of pH values. AMHC has been used in a variety of scientific research applications, including drug delivery, drug synthesis, and biochemical and physiological studies.
科学的研究の応用
合成と特性
水酸化マグネシウム炭酸アルミニウムは、Mg-Al複水酸化物の合成に使用されます . この合成によって、CO2含有量が比較的低い(0.8〜1.0%)製品が得られます。 提案されている一般式は
[Mg1−xAlx(OH)2][(OH)x(H2O)0.81−x][Mg_{1-x} Al_x (OH)2] [(OH)_x (H_2O){0.81-x}][Mg1−xAlx(OH)2][(OH)x(H2O)0.81−x]
0.23 ≤ x ≤ 0.33 .難燃性コーティング
この化合物は、難燃性コーティングの熱遮蔽材として使用されます . アクリルポリマーエマルジョンに添加すると、添加剤がコーティングの物理的完全性と耐久性に与える危険な影響を軽減できます . 特に海軍用途において、防火に有望な結果を示しています .
制酸剤製剤
水酸化マグネシウム炭酸アルミニウムは、制酸剤製剤に使用されます . たとえば、マイランタダブルストレングス®などの高効力製剤で使用され、食道pHを大幅に上昇させます .
鉱物調製
合成鉱物の調製に使用されます . この化合物を用いて調製された合成鉱物は、以下の化学式を持ちます
Mg6Al2CO3(OH)16⋅4H2OMg_6 Al_2 CO_3 (OH)_{16} \cdot 4H_2OMg6Al2CO3(OH)16⋅4H2O
マナセイトとハイドロタルサイトの特性を備えています作用機序
Target of Action
The primary targets of Aluminum Magnesium Hydroxide Carbonate are the excess acids in the stomach. These compounds are used as antacids, which are substances that neutralize stomach acidity and are used to relieve symptoms such as heartburn and indigestion .
Mode of Action
Aluminum Magnesium Hydroxide Carbonate acts by neutralizing gastric acid . Aluminum hydroxide is a slow-acting antacid that binds phosphate in the gastrointestinal tract to form insoluble complexes, reducing phosphate absorption . On the other hand, magnesium hydroxide is a fast-acting antacid which counteracts the constipating effect of aluminum hydroxide . These compounds react with gastric hydrochloric acid (HCl) to form water and a salt, thereby lowering the acidity in the stomach .
Biochemical Pathways
The action of Aluminum Magnesium Hydroxide Carbonate affects the gastric acid secretion pathway . By neutralizing gastric acid, these compounds increase the pH of the stomach, which may inhibit the action of pepsin, an enzyme involved in protein digestion . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .
Pharmacokinetics
Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . The pharmacokinetics of these compounds are influenced by their rate of dissolution and their interaction with other substances in the gastrointestinal tract .
Result of Action
The result of the action of Aluminum Magnesium Hydroxide Carbonate is the relief of symptoms associated with excess stomach acid, such as heartburn, acid indigestion, and sour stomach . By neutralizing stomach acid, these compounds can help to prevent damage to the stomach lining caused by acid.
Action Environment
The action of Aluminum Magnesium Hydroxide Carbonate can be influenced by various environmental factors. For instance, the presence of CO2 plays a key role in the corrosion of magnesium, which can affect the stability of these compounds . Additionally, the presence of other ions in the stomach, such as phosphate, can influence the action of these compounds .
Safety and Hazards
When handling Aluminum magnesium hydroxide carbonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
While Aluminum magnesium hydroxide carbonate is currently used as an antacid and in food-contact polymers , future research may explore other potential applications. For instance, its use in the treatment of other medical conditions or its potential in various industrial applications could be investigated.
生化学分析
Biochemical Properties
Aluminum magnesium hydroxide carbonate is known to interact with various biomolecules. It has been reported to have a high acid-neutralizing capacity, making it effective for longer durations compared to other compounds like aluminum hydroxide and magnesium hydroxide . This property suggests that Aluminum magnesium hydroxide carbonate may interact with enzymes and proteins involved in acid-base homeostasis .
Cellular Effects
Aluminum magnesium hydroxide carbonate is used as an antacid that can lower the acidity of stomach acid . It is used to treat conditions like heartburn, acid indigestion, sour stomach, or upset stomach . This suggests that Aluminum magnesium hydroxide carbonate can influence cell function by modulating the pH environment within the cells .
Molecular Mechanism
The molecular mechanism of Aluminum magnesium hydroxide carbonate involves its ability to neutralize acid, thereby reducing the acidity of the stomach. This action is likely due to the compound’s interaction with hydrogen ions, leading to the formation of water and a neutral salt .
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminum magnesium hydroxide carbonate has been shown to have reversible dehydration and corresponding contraction of basal spacings up to 300°C and irreversible above 450°C . Above 300°C, both OH water and CO2 were evolved, and at 450°C, the structure was destroyed .
Dosage Effects in Animal Models
The effects can vary depending on the dosage, and high doses may lead to adverse effects .
Transport and Distribution
Given its use as an antacid, it is likely to be distributed in the gastrointestinal tract where it exerts its acid-neutralizing effects .
Subcellular Localization
Given its role as an antacid, it is likely to be localized in the stomach where it interacts with stomach acid .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum magnesium hydroxide carbonate involves the precipitation of aluminum and magnesium hydroxides followed by their carbonation to form the final product.", "Starting Materials": [ "Aluminum nitrate nonahydrate (Al(NO3)3·9H2O)", "Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)", "Sodium carbonate (Na2CO3)", "Water (H2O)" ], "Reaction": [ "Dissolve Aluminum nitrate nonahydrate and Magnesium nitrate hexahydrate in water separately to obtain their respective solutions.", "Mix the two solutions together and stir to obtain a homogeneous mixture.", "Add Sodium carbonate solution slowly to the mixture with constant stirring until the pH reaches 9.0-9.5.", "Continue stirring the mixture for 1 hour to allow the precipitation of Aluminum and Magnesium hydroxides.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the precipitate at 100-110°C for 2-3 hours to obtain Aluminum magnesium hydroxide.", "Carbonate the Aluminum magnesium hydroxide by passing carbon dioxide gas through it at a temperature of 50-60°C for 1-2 hours.", "The final product, Aluminum magnesium hydroxide carbonate, is obtained as a white powder." ] } | |
| 11097-59-9 | |
分子式 |
CH7AlMgO10-4 |
分子量 |
230.35 g/mol |
IUPAC名 |
aluminum;magnesium;carbonate;heptahydroxide |
InChI |
InChI=1S/CH2O3.Al.Mg.7H2O/c2-1(3)4;;;;;;;;;/h(H2,2,3,4);;;7*1H2/q;+3;+2;;;;;;;/p-9 |
InChIキー |
SNFKUKSSROMONB-UHFFFAOYSA-E |
SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |
正規SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
| 11097-59-9 | |
物理的記述 |
DryPowde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


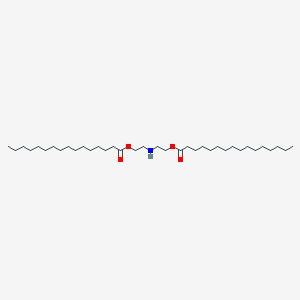
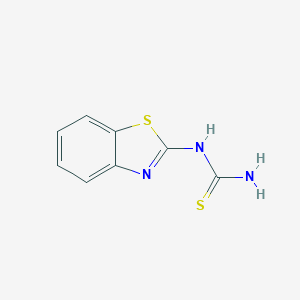
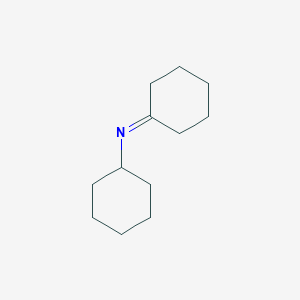


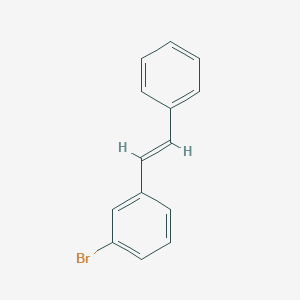



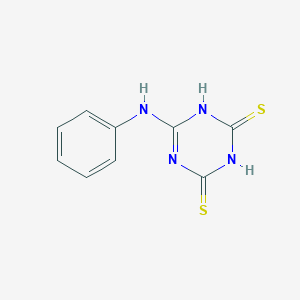
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)


